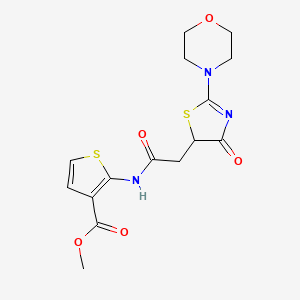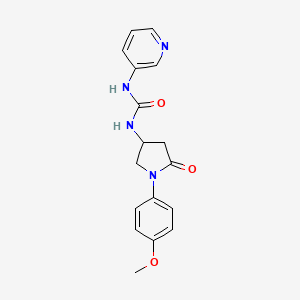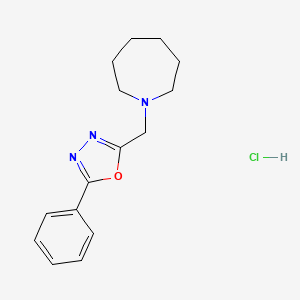
2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom . The molecule also contains a phenyl group (a ring of 6 carbon atoms, often represented as “Ph”) and an oxadiazole ring (a five-membered ring containing two oxygen atoms and two nitrogen atoms).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and groups within the molecule. Techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the oxadiazole ring might be expected to participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting point and boiling point, and its spectral properties .Aplicaciones Científicas De Investigación
Anticancer Potential
1,3,4-oxadiazoles, a category to which 2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride belongs, have shown promise in anticancer research. For instance, a study discovered that 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a similar compound, induced apoptosis in breast and colorectal cancer cell lines (Zhang et al., 2005). Another study evaluated the anticancer potential of 1,3,4-oxadiazole derivatives and found one compound particularly active against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Antibacterial Activities
1,3,4-oxadiazoles are recognized for their antimicrobial properties. A study on 2,5 disubstituted 1,3,4-oxadiazole derivatives reported significant antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Anti-inflammatory and Anti-thrombotic Effects
These compounds have also been explored for their anti-inflammatory and anti-thrombotic properties. A study demonstrated the in-vitro and in-vivo anti-inflammatory activity of certain 1,3,4-oxadiazole derivatives, showing significant enhancement in clotting time in an in-vivo rat model (Basra et al., 2019).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies have been conducted to evaluate the pharmacological potential of 1,3,4-oxadiazole and its derivatives. These studies assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One compound in this class demonstrated good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis and Characterization
Research on the synthesis and characterization of 1,3,4-oxadiazoles is ongoing. A study focused on the green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles, highlighting their importance in various research fields (Zhu et al., 2015).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. A Material Safety Data Sheet (MSDS) would provide specific information about the hazards associated with this compound and the precautions that should be taken when handling it .
Direcciones Futuras
The future directions for research on this compound would depend on its intended applications. For example, if it shows promise as a drug, future research might focus on clinical trials. If it has interesting chemical properties, future research might explore its potential uses in chemical synthesis .
Propiedades
IUPAC Name |
2-(azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-2-7-11-18(10-6-1)12-14-16-17-15(19-14)13-8-4-3-5-9-13;/h3-5,8-9H,1-2,6-7,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQHLRAZLPEZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)
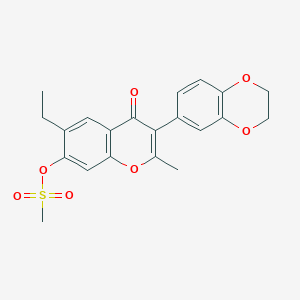
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B2743225.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2743226.png)

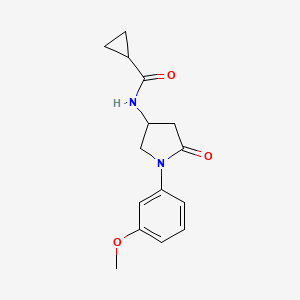

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)
![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2743237.png)

methylamine](/img/structure/B2743239.png)
